molecular formula C16H21N3O3S B2825437 2-(4-tert-butylphenoxy)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide CAS No. 685553-44-0

2-(4-tert-butylphenoxy)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide

Cat. No. B2825437
CAS RN: 685553-44-0
M. Wt: 335.42
InChI Key: IHBNDHOXXFRWCX-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a tert-butylphenoxy group, a methoxymethyl group, and a thiadiazol group. These groups could potentially confer various chemical properties to the compound, such as reactivity, polarity, and stability .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific literature or patents detailing the synthesis of this exact compound, it’s challenging to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, is likely quite complex. The tert-butylphenoxy group suggests the presence of a phenyl ring (a six-carbon aromatic ring) with a tert-butyl group (a four-carbon branch) attached. The methoxymethyl group indicates the presence of a methoxy group (an oxygen with a methyl group) attached to a methylene (CH2) unit. The thiadiazol group suggests a five-membered ring containing both sulfur and nitrogen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. The presence of the tert-butylphenoxy and methoxymethyl groups suggest that this compound might be relatively non-polar and therefore soluble in non-polar solvents .

Scientific Research Applications

Overview

The compound 2-(4-tert-butylphenoxy)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide is a specific chemical entity that may be involved in various scientific research areas due to its structural components. While direct studies on this precise compound are scarce, research on related chemical structures and functional groups, such as 1,3,4-thiadiazoles, tert-butylphenols, and acetamides, provides insight into potential applications and mechanisms of action in scientific research. These related studies can shed light on how the compound may be applied in fields like pharmacology, environmental science, and materials science.

Pharmacological and Environmental Insights

  • 1,3,4-Thiadiazoles in Pharmacology : Research has highlighted the importance of 1,3,4-thiadiazole derivatives in medicinal chemistry due to their diverse pharmacological activities. These compounds have been identified as promising candidates for the development of new therapeutic agents with antimicrobial, anti-inflammatory, analgesic, antitumor, and antiviral properties. The combination of the 1,3,4-thiadiazole core with various functional groups has led to a synergistic effect in many cases, enhancing the pharmacological potential of these molecules (Lelyukh, 2019).

  • Environmental Fate of Phenolic Compounds : Compounds containing tert-butylphenol structures, such as 4-tert-Octylphenol, have been extensively studied for their environmental impact, especially concerning water pollution and endocrine disruption. These compounds, often degradation products of industrial surfactants, exhibit bioaccumulative properties and can interfere with endocrine systems in wildlife and humans. Research efforts have been directed towards understanding their fate in aquatic environments and developing removal techniques to mitigate their impact (Olaniyan et al., 2020).

  • Acetamides in Environmental Science : Acetamides, especially those used in pharmaceuticals like acetaminophen, have been the subject of environmental studies due to their persistence and transformation products in water bodies. Research has focused on their biodegradation, fate, and potential toxic effects on aquatic life and human health. Advanced oxidation processes and adsorption techniques have been explored for the effective removal of acetamides from water, aiming to prevent their adverse environmental and health impacts (Igwegbe et al., 2021).

Mechanism of Action

The mechanism of action of a compound depends on its intended use or biological activity. Without specific information on this compound, it’s challenging to predict its mechanism of action .

Future Directions

The future research directions for this compound would depend on its intended use or biological activity. Potential areas of interest could include studying its reactivity, investigating its potential biological activity, or developing new synthetic routes to produce it .

properties

IUPAC Name

2-(4-tert-butylphenoxy)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O3S/c1-16(2,3)11-5-7-12(8-6-11)22-9-13(20)17-15-19-18-14(23-15)10-21-4/h5-8H,9-10H2,1-4H3,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHBNDHOXXFRWCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCC(=O)NC2=NN=C(S2)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-tert-butylphenoxy)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide

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